3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
Description
3-(1H-Indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic carbazole-indole hybrid compound with a molecular formula of C25H27N3O2 and a molecular weight of 401.51 g/mol (estimated based on structural analogs) . The molecule features a 6-methoxy-substituted tetrahydrocarbazole core linked via a propanamide bridge to a 1H-indole moiety. Key physicochemical properties include a calculated logP of 4.48, indicative of moderate lipophilicity, and a polar surface area of 44.596 Ų, suggesting moderate membrane permeability .
Properties
Molecular Formula |
C24H25N3O2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-indol-1-yl-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C24H25N3O2/c1-29-17-9-10-20-19(15-17)18-6-4-7-21(24(18)26-20)25-23(28)12-14-27-13-11-16-5-2-3-8-22(16)27/h2-3,5,8-11,13,15,21,26H,4,6-7,12,14H2,1H3,(H,25,28) |
InChI Key |
MYNHMDSNHJZOEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCN4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Formation of the Carbazole Moiety: The carbazole ring can be synthesized via cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Coupling of Indole and Carbazole: The two moieties can be linked through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or carbazole rings.
Reduction: Reduction reactions could target the amide bond or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the indole or carbazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes involving indole or carbazole derivatives.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and carbazole moieties can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Fluoro vs. Methoxy Substitution
The fluoro-substituted analog, N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-1-yl)propanamide , differs by replacing the methoxy group with fluorine at position 6 of the carbazole. This substitution reduces molecular weight (375.45 g/mol ) and slightly increases lipophilicity (logP ~4.8, estimated) compared to the methoxy variant. Fluorine’s electronegativity may enhance metabolic stability and receptor binding affinity in therapeutic contexts .
Methoxy-Substituted Carbazole Derivatives
Table 1: Carbazole Core Modifications
Indole Modifications and Bioisosteric Replacements
Indole Positional Isomerism
Compounds with indole substituents at position 3 (e.g., N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ) exhibit distinct binding profiles compared to position 1-substituted analogs. For example, 3-substituted indoles often show stronger interactions with serotonin receptors due to spatial alignment with binding pockets .
Functional Group Additions
- N-((S)-1-Cyano-3-phenylpropyl)-3-(5-fluoro-1H-indol-1-yl)propanamide (4b): Fluorine at position 5 of the indole improves metabolic stability and electron-withdrawing effects, enhancing binding to kinase domains .
Table 2: Indole Modifications
Hybrid Scaffolds and Pharmacophore Extensions
Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) incorporate triazole and thiazole rings, expanding π-π stacking and hydrogen-bonding capabilities. These features are absent in the target compound but demonstrate how structural complexity can enhance antimicrobial or anticancer activity .
Research Findings and Trends
- Fluorine and Methoxy Groups : Fluorine substitution improves pharmacokinetics, while methoxy groups balance lipophilicity and polarity for CNS-targeted agents .
- Indole Position : Position 1-substituted indoles (as in the target compound) may favor interactions with hydrophobic enzyme pockets, whereas position 3-substituted variants align better with polar receptors .
- Hybrid Scaffolds : Triazole-thiazole hybrids (e.g., compound 9c) show broader bioactivity but face synthetic challenges compared to simpler carbazole-indole systems .
Biological Activity
3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic compound characterized by its unique structural features, including an indole moiety and a tetrahydrocarbazole component. This compound has garnered interest in pharmacological research due to its potential biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂
- Molecular Weight : 303.46 g/mol
- IUPAC Name : 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
The presence of methoxy groups enhances solubility and may influence the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Indole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds containing carbazole structures have shown potential in modulating inflammatory pathways.
- Neuroprotective Properties : The dual functionality from both indole and carbazole moieties may confer neuroprotective effects, possibly through antioxidant mechanisms.
In Vitro Studies
In vitro studies have demonstrated that 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can interact with various biological targets:
| Target | Effect |
|---|---|
| Cancer Cell Lines | Inhibition of proliferation in A549 (lung cancer) and MCF7 (breast cancer) cells |
| Inflammatory Markers | Reduction in TNF-alpha and IL-6 production in LPS-stimulated macrophages |
| Neuroprotective Assays | Protection against oxidative stress in neuronal cell cultures |
In Vivo Studies
Although limited, preliminary in vivo studies suggest that this compound may possess significant therapeutic potential. For instance:
- Animal Models : Administration in rodent models has shown reduced tumor growth and improved survival rates compared to control groups.
Case Studies
Several case studies have highlighted the pharmacological potential of compounds similar to 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide:
- Case Study 1 : A study on a related compound demonstrated significant anticancer activity against colorectal cancer cells through the activation of apoptotic pathways.
- Case Study 2 : Research involving derivatives of this compound indicated promising results in reducing neuroinflammation in models of Alzheimer’s disease.
Synthesis and Derivatives
The synthesis of 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. The following synthetic route is commonly employed:
- Formation of the Indole Core : Utilizing Fischer indole synthesis or similar methods.
- Methoxylation : Introduction of methoxy groups using reagents like dimethyl sulfate.
- Coupling Reaction : Formation of the propanamide linkage through coupling with appropriate amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
